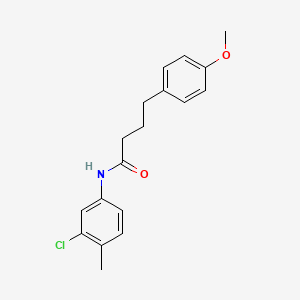![molecular formula C15H10Cl2N2O2 B5724734 5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)
5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPOP and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of CPOP is not fully understood. However, it is believed that CPOP exerts its anticancer activity by inhibiting the growth and proliferation of cancer cells. CPOP has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPOP has also been shown to inhibit the formation of new blood vessels in tumors, thereby preventing their growth and spread.
Biochemical and Physiological Effects:
CPOP has been shown to have several biochemical and physiological effects. Studies have shown that CPOP can induce DNA damage and oxidative stress in cancer cells, leading to their death. Additionally, CPOP has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
实验室实验的优点和局限性
One of the major advantages of using CPOP in laboratory experiments is its potent anticancer activity. CPOP has been shown to exhibit activity against various cancer cell lines at relatively low concentrations. Additionally, CPOP is relatively easy to synthesize and can be obtained in large quantities. One of the limitations of using CPOP in laboratory experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how CPOP exerts its anticancer activity.
未来方向
There are several future directions for research on CPOP. One of the most significant areas of research is the development of CPOP-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its potential applications in other fields of science, such as materials science and nanotechnology. Finally, studies are needed to investigate the potential side effects of CPOP and its safety for human use.
合成方法
The synthesis of CPOP involves the reaction of 4-chlorobenzaldehyde and 2-chlorophenylacetonitrile in the presence of sodium methoxide and dimethyl sulfoxide (DMSO). The reaction mixture is then heated under reflux to yield the desired product. The synthesis of CPOP is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
CPOP has been extensively studied for its potential applications in various fields of science. One of the most significant applications of CPOP is in the field of medicinal chemistry. CPOP has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, CPOP has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-7-5-10(6-8-11)15-18-14(21-19-15)9-20-13-4-2-1-3-12(13)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUNVFMYKJSAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
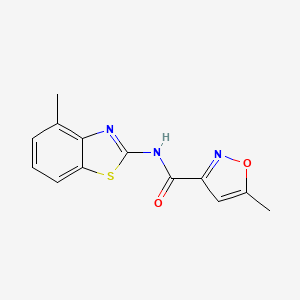



![N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5724706.png)
![2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5724716.png)
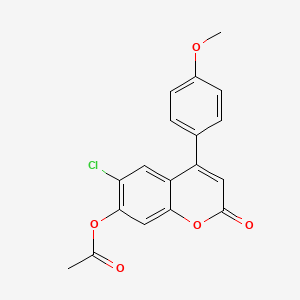
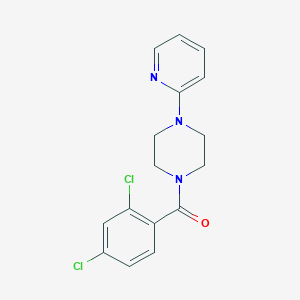
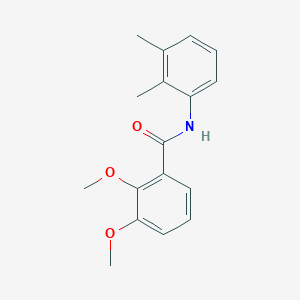
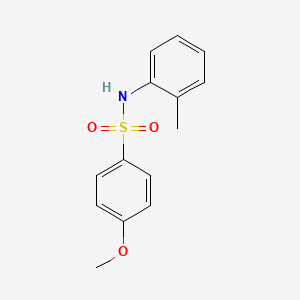
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)
